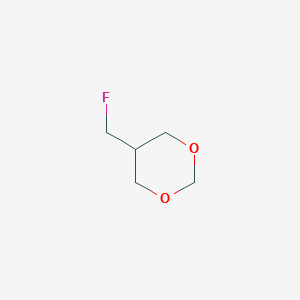
5-(Fluoromethyl)-1,3-dioxane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Fluoromethyl)-1,3-dioxane is an organic compound that features a dioxane ring substituted with a fluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Fluoromethyl)-1,3-dioxane can be achieved through various methods. One common approach involves the fluoromethylation of 1,3-dioxane derivatives. This can be done using fluoroiodomethane in the presence of a suitable catalyst under controlled conditions . Another method involves the use of fluorinase enzymes, which can catalyze the formation of carbon-fluorine bonds under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using fluoroiodomethane and other reagents. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 5-(Fluoromethyl)-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated alcohols or acids.
Reduction: Reduction reactions can yield fluoromethyl-substituted dioxanes with different functional groups.
Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products: The major products formed from these reactions include fluorinated alcohols, acids, and various substituted dioxanes .
Scientific Research Applications
5-(Fluoromethyl)-1,3-dioxane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential use in biological imaging and as a probe in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and in drug discovery.
Industry: It is used in the development of advanced materials with unique properties, such as increased stability and reactivity
Mechanism of Action
The mechanism of action of 5-(Fluoromethyl)-1,3-dioxane involves its interaction with various molecular targets. The fluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
- 5-(Chloromethyl)-1,3-dioxane
- 5-(Bromomethyl)-1,3-dioxane
- 5-(Iodomethyl)-1,3-dioxane
Comparison: 5-(Fluoromethyl)-1,3-dioxane is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and physical properties. Compared to its chlorinated, brominated, and iodinated counterparts, the fluorinated compound exhibits higher stability, increased lipophilicity, and unique reactivity patterns. These properties make it particularly valuable in pharmaceutical and materials science applications .
Properties
CAS No. |
61728-97-0 |
|---|---|
Molecular Formula |
C5H9FO2 |
Molecular Weight |
120.12 g/mol |
IUPAC Name |
5-(fluoromethyl)-1,3-dioxane |
InChI |
InChI=1S/C5H9FO2/c6-1-5-2-7-4-8-3-5/h5H,1-4H2 |
InChI Key |
JIFXFZGJKPNLCM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COCO1)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


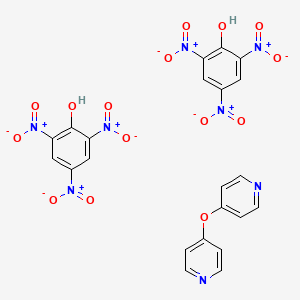
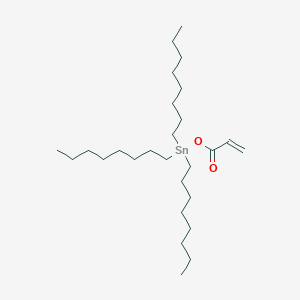
![Ethyl 2-[2-(dimethylamino)ethoxy]-3-hydroxyprop-2-enoate](/img/structure/B14548456.png)
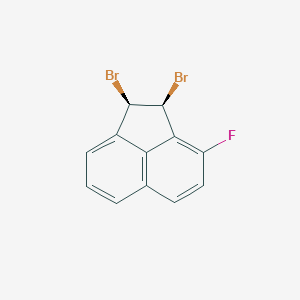
![3-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]pyridine](/img/structure/B14548471.png)
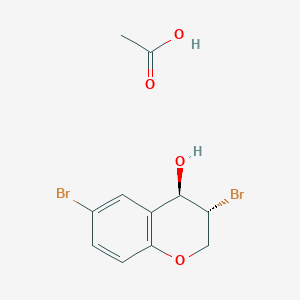
![N-Ethyl-2,3-dimethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14548477.png)
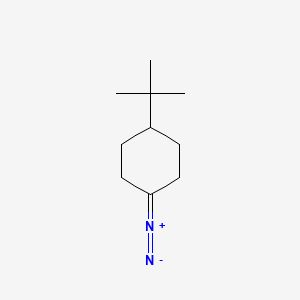
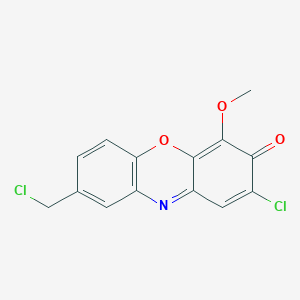
![2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane](/img/structure/B14548503.png)
![Indeno[2,1-b]pyran, 4-methyl-9-(2-naphthalenyl)-2-phenyl-](/img/structure/B14548511.png)
![4-(Pentyloxy)phenyl 4'-hexyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14548512.png)

![{Bromo[bromo(dimethyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14548532.png)
